molecular formula C16H15N3O2S B051514 3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- CAS No. 120164-63-8

3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Cat. No. B051514
M. Wt: 313.4 g/mol
InChI Key: OOAJMDZREMTNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridinecarboxamide and benzothiazole, which are known to possess various biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- have been studied extensively. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have antibacterial effects, which make it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to possess antioxidant, anti-inflammatory, and antibacterial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action in more detail to better understand its biological effects. Additionally, the compound's potential as an antibacterial agent should be further explored. Finally, the development of new methods for synthesizing this compound should be investigated to improve its yield and purity.
Conclusion
In conclusion, 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antibacterial properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound's potential as a therapeutic agent for the treatment of various diseases should be further explored, and new methods for synthesizing this compound should be investigated to improve its yield and purity.

Synthesis Methods

The synthesis of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzothiazole and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.

Scientific Research Applications

3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied extensively for its potential applications in various fields. The compound has been found to possess antioxidant, anti-inflammatory, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

120164-63-8

Product Name

3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21)

InChI Key

OOAJMDZREMTNOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C

synonyms

3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.